N-((1-isopropylpiperidin-4-yl)methyl)-2-(methylthio)benzamide
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Description
“[(1-isopropylpiperidin-4-yl)methyl]methylamine” is a chemical compound with the molecular formula C10H22N2 . It is used in various scientific applications .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it is available for purchase from various scientific supply companies .Molecular Structure Analysis
The molecular structure of “[(1-isopropylpiperidin-4-yl)methyl]methylamine” is represented by the formula C10H22N2 . The compound has a molecular weight of 170.3 .Scientific Research Applications
Applications in Cancer Research
Histone Deacetylase Inhibition : A compound closely related to the one inquired, "MGCD0103," has been identified as an isotype-selective histone deacetylase (HDAC) inhibitor, displaying significant antitumor activity both in vitro and in vivo, and has entered clinical trials for cancer treatment. This highlights the potential of benzamide derivatives in targeting epigenetic modulators for cancer therapy (Zhou et al., 2008).
Antibacterial Applications
Antibacterial Activity : The synthesis and characterisation of "2-methyl-N-((4-methylpyridine-2-yl)carbamothioyl)benzamide" demonstrate antibacterial activity towards both gram-positive and gram-negative bacteria. This suggests the utility of benzamide derivatives in developing new antimicrobial agents (Adam et al., 2016).
Neuroprotective Applications
Anti-Acetylcholinesterase Activity : Piperidine derivatives, including those related to the target compound, have been synthesized and evaluated for their anti-acetylcholinesterase activity, indicating potential use in treating neurodegenerative diseases like Alzheimer's (Sugimoto et al., 1990).
Antiviral Applications
Anti-Influenza Virus Activity : Benzamide-based 5-aminopyrazoles and their derivatives have shown remarkable activity against the H5N1 subtype of the influenza A virus, suggesting their potential in antiviral therapy (Hebishy et al., 2020).
Polymer Science Applications
Controlled Polymerization : The research into the controlled radical polymerization of acrylamides, including those with a phenylalanine moiety, showcases the application of benzamide derivatives in synthesizing polymers with potential biomedical applications (Mori et al., 2005).
properties
IUPAC Name |
2-methylsulfanyl-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2OS/c1-13(2)19-10-8-14(9-11-19)12-18-17(20)15-6-4-5-7-16(15)21-3/h4-7,13-14H,8-12H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFHRDUJJJDUED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNC(=O)C2=CC=CC=C2SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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